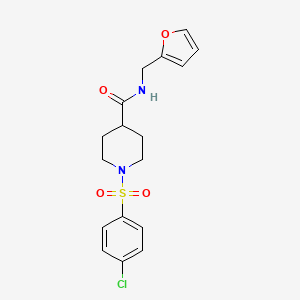

1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

MMV006188の合成は、コアのピペリジンスルホニルユニットの調製から始まるいくつかのステップを含みます。このユニットは、さまざまな化学反応を通じて改変されて最終的な化合物になります。 合成経路には、通常、クロロフェニルモチーフやチオフェニルモチーフなどの試薬を使用しますが、これは化合物の活性にとって重要です . MMV006188の工業生産方法は現在開発中ですが、環境への影響を最小限に抑えながら、化合物の収率と純度を最適化することを目指しています .

化学反応の分析

MMV006188は、酸化、還元、置換などのさまざまな種類の化学反応を起こします。 MMV006188のアミド基は、その効力にとって重要であり、この基への改変は化合物の活性に大きな影響を与える可能性があります . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、通常、改変された化学構造を持つMMV006188の類似体です .

科学研究への応用

MMV006188は、さまざまな科学研究に利用されています。 化学分野では、新しい除草剤を開発するためのリード化合物として使用されています . 生物学分野では、MMV006188は、熱帯熱マラリア原虫に対する阻害効果が研究されており、マラリア治療薬の開発のための潜在的な候補となっています . 医学分野では、マラリア寄生虫の増殖を阻害する化合物の能力は、マラリアの新しい治療法の可能性を広げています . さらに、MMV006188の除草剤特性は、特に除草剤耐性雑草に対抗する新しい除草剤を開発する農業研究にとって貴重なものです .

科学的研究の応用

MMV006188 has a wide range of scientific research applications. In chemistry, it is used as a lead compound for developing new herbicides . In biology, MMV006188 is studied for its inhibitory effects on Plasmodium falciparum, making it a potential candidate for antimalarial drug development . In medicine, the compound’s ability to inhibit the growth of malaria parasites opens up possibilities for new treatments for malaria . Additionally, MMV006188’s herbicidal properties make it valuable for agricultural research, particularly in developing new herbicides to combat herbicide-resistant weeds .

作用機序

MMV006188の作用機序は、植物における光合成系IIの阻害を伴い、これは光合成にとって不可欠です . この阻害は電子伝達鎖の破壊につながり、最終的に植物の死を引き起こします。 熱帯熱マラリア原虫では、MMV006188は寄生虫の代謝経路に関与する特定の酵素を標的にし、その増殖と複製を阻害します . 関与する正確な分子標的と経路は現在調査中ですが、植物と寄生虫の両方における化合物の二重活性は、汎用性の高い化学物質としての可能性を強調しています .

類似の化合物との比較

MMV006188は、マラリア治療薬と除草剤の両方としての二重活性においてユニークです。 類似の化合物には、MMV007978とMMV1206386があり、これらも除草剤特性を示しています . MMV006188は、その特定の化学構造と、その効力にとって重要なアミド基の存在により際立っています . 植物における光合成系IIと、熱帯熱マラリア原虫における特定の酵素の両方を阻害する化合物の能力は、さらなる研究開発のための貴重なリード化合物となっています .

類似化合物との比較

MMV006188 is unique in its dual activity as both an antimalarial and herbicidal agent. Similar compounds include MMV007978 and MMV1206386, which also exhibit herbicidal properties . MMV006188 stands out due to its specific chemical structure and the presence of the amide group, which is critical for its potency . The compound’s ability to inhibit both photosystem II in plants and specific enzymes in Plasmodium falciparum makes it a valuable lead compound for further research and development .

生物活性

The compound 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS No. 302939-79-3) is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C17H19ClN2O4S

- Molecular Weight : 382.9 g/mol

- IUPAC Name : this compound

Structural Representation

| Property | Value |

|---|---|

| CAS No. | 302939-79-3 |

| Synonyms | GNF-Pf-4692, MMV006188 |

| EINECS | 863-712-8 |

Antibacterial Activity

Recent studies have demonstrated that derivatives of the piperidine class, including the compound , exhibit significant antibacterial properties. Specifically, antibacterial screening revealed:

- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.

- Weak to Moderate Activity : Against other strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

The following table summarizes the antibacterial efficacy of selected compounds related to this class:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Salmonella typhi | Moderate to Strong |

| This compound | Bacillus subtilis | Moderate to Strong |

| Other derivatives | E. coli | Weak to Moderate |

| Other derivatives | Pseudomonas aeruginosa | Weak to Moderate |

| Other derivatives | Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- Acetylcholinesterase (AChE) Inhibition : Several derivatives showed promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.

- Urease Inhibition : The compound exhibited strong urease inhibition with IC50 values significantly lower than those of standard inhibitors. For instance, selected compounds showed IC50 values ranging from 0.63 µM to 6.28 µM, compared to thiourea (IC50 = 21.25 µM) .

Study on Antibacterial and Enzyme Inhibition

A comprehensive study synthesized various piperidine derivatives and assessed their biological activities. Key findings included:

- The synthesized compounds demonstrated a range of pharmacological activities, including antibacterial action and enzyme inhibition.

- The most active compounds were noted for their ability to inhibit urease effectively, suggesting potential applications in treating conditions like urinary tract infections .

The mechanism by which these compounds exert their biological effects involves:

- Binding Interactions : Docking studies indicate that these compounds interact with specific amino acids in target proteins, influencing their activity.

- Enzyme Modulation : By inhibiting enzymes such as AChE and urease, these compounds may alter biochemical pathways associated with disease processes .

特性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c18-14-3-5-16(6-4-14)25(22,23)20-9-7-13(8-10-20)17(21)19-12-15-2-1-11-24-15/h1-6,11,13H,7-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETUQHBGUBCUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302939-79-3 |

Source

|

| Record name | 1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。